2-Propylpiperidine-2-carboxylic acid;hydrochloride 2-Propylpiperidine-2-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375274-09-0
VCID: VC5517564
InChI: InChI=1S/C9H17NO2.ClH/c1-2-5-9(8(11)12)6-3-4-7-10-9;/h10H,2-7H2,1H3,(H,11,12);1H
SMILES: CCCC1(CCCCN1)C(=O)O.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7

2-Propylpiperidine-2-carboxylic acid;hydrochloride

CAS No.: 2375274-09-0

Cat. No.: VC5517564

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

2-Propylpiperidine-2-carboxylic acid;hydrochloride - 2375274-09-0

Specification

CAS No. 2375274-09-0
Molecular Formula C9H18ClNO2
Molecular Weight 207.7
IUPAC Name 2-propylpiperidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-2-5-9(8(11)12)6-3-4-7-10-9;/h10H,2-7H2,1H3,(H,11,12);1H
Standard InChI Key WPHVHEUDLKTPHK-UHFFFAOYSA-N
SMILES CCCC1(CCCCN1)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring—a saturated heterocycle with one nitrogen atom—substituted at the 2-position with both a propyl chain and a carboxylic acid group. The hydrochloride salt formation enhances aqueous solubility, a critical factor for pharmacological applications. The IUPAC name, 2-propylpiperidine-2-carboxylic acid hydrochloride, reflects this substitution pattern. Key structural identifiers include:

  • Canonical SMILES: CCCCC1(CCCCN1)C(=O)O.Cl

  • InChI Key: WPHVHEUDLKTPHK-UHFFFAOYSA-N

  • Molecular formula: C₉H₁₈ClNO₂.

Physicochemical Characteristics

The hydrochloride salt form confers stability and improved solubility in polar solvents. The propyl group contributes to lipophilicity, influencing membrane permeability and pharmacokinetic behavior. Key properties include:

PropertyValue
Molecular Weight207.70 g/mol
Hydrogen Bond Donors2 (NH⁺ and COOH)
Hydrogen Bond Acceptors3 (O, Cl⁻)
Topological Polar Surface Area49.3 Ų

Synthesis and Manufacturing

Hydrogenation of Pyridine Derivatives

A primary synthesis route involves the hydrogenation of substituted pyridines using a cobalt catalyst supported on titanium nanoparticles and melamine. This method achieves acid-free hydrogenation with yields exceeding 75% and high selectivity for the piperidine ring.

Alternative Pathways

  • Reductive Amination: Reacting ketones with amines under hydrogenation conditions.

  • Carboxylic Acid Functionalization: Introducing the propyl group via alkylation of piperidine-2-carboxylic acid precursors.

Chemical Reactivity and Functionalization

Oxidation Reactions

Treatment with oxidizing agents like potassium permanganate yields dicarboxylic acids, while controlled oxidation preserves the piperidine ring integrity. For example:
C₉H₁₈ClNO₂+KMnO₄C₉H₁₆ClNO₄+MnO₂\text{C₉H₁₈ClNO₂} + \text{KMnO₄} \rightarrow \text{C₉H₁₆ClNO₄} + \text{MnO₂} .

Reduction and Substitution

  • Reduction: Catalytic hydrogenation reduces the carboxylic acid to an alcohol, forming 2-propylpiperidine-2-methanol.

  • Nucleophilic Substitution: Halogenation at the nitrogen or carbon positions enables further derivatization.

Comparative Analysis with Piperidine Derivatives

Compound ClassKey FeaturesBiological Activity
PiperidineParent structure; no substituentsLimited activity
Substituted PiperidinesVariable functional groups (e.g., methyl, ethyl)Enhanced receptor binding
SpiropiperidinesFused ring systemsImproved metabolic stability
PiperidinonesCarbonyl group at C2Enzyme inhibition (e.g., kinases)

The carboxylic acid and hydrochloride groups in 2-propylpiperidine-2-carboxylic acid hydrochloride distinguish it from analogs, enhancing both solubility and target specificity.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for synthesizing protease inhibitors and neuromodulators. Its structural flexibility allows for modifications to optimize drug-likeness.

Chemical Biology Probes

Researchers utilize it to study ion channel dynamics and G protein-coupled receptor (GPCR) signaling, leveraging its affinity for neuroreceptors.

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